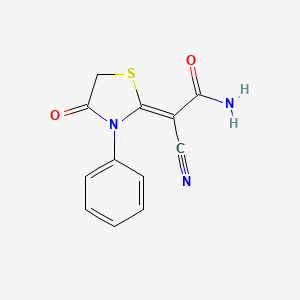

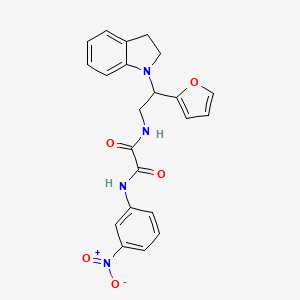

(Z)-2-氰基-2-(4-氧代-3-苯基噻唑烷-2-亚甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a similar compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has been reported . Ethyl acetoacetate reacted with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF to afford the thiazolidinone derivative . This derivative then reacted with dimethylformamide-dimethylacetal to afford the final product .Molecular Structure Analysis

The molecular structure of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, was calculated using DFT B3LYP/6-311G(d, p) method . The calculated geometric parameters were found to be in good agreement with the experimental data .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, were predicted using density functional theory (DFT) based calculations . These calculations provided information about the geometry of the molecule, different orbital calculations, and intramolecular charge transfer .科学研究应用

Thiazolidines: Synthesis and Biological Applications

Field

Organic Synthesis and Medicinal Chemistry

Application

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Methods of Application

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Results or Outcomes

The presence of sulfur in thiazolidines enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Computational Studies of a Related Compound

Field

Application

The molecular structure of the related compound 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile was studied using density functional theory (DFT) based calculations .

Methods of Application

The molecular structure was calculated using the DFT B3LYP/6-311G (d, p) method .

Results or Outcomes

The calculated geometric parameters were found to be in good agreement with the experimental data .

Thiazolidine Derivatives: Green Synthesis

Field

Application

Thiazolidine derivatives have been synthesized using various agents in a greener reaction pathway . This approach has advantages such as low toxicity, high yield of product, and easy isolation method .

Methods of Application

In this synthesis, β-cyclodextrin-SO3H was the most favorable with water as its heterogeneous biopolymer-based solid acid catalyst and was reusable without any vital changes .

Results or Outcomes

The green synthesis approach resulted in a high yield of product with low toxicity .

Anticancer Activity of a Related Compound

Field

Application

A related compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has shown moderate anticancer activity .

Methods of Application

The compound was synthesized via an unexpected deacetylation mechanism .

Results or Outcomes

The synthesized compounds showed moderate anticancer activity .

属性

IUPAC Name |

(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-6-9(11(14)17)12-15(10(16)7-18-12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,17)/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBVTOFELUEYGM-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)